molecular formula C16H19N3O6 B14486583 5-Oxo-L-prolylglycyl-L-tyrosine CAS No. 65757-09-7

5-Oxo-L-prolylglycyl-L-tyrosine

Katalognummer: B14486583
CAS-Nummer: 65757-09-7
Molekulargewicht: 349.34 g/mol
InChI-Schlüssel: CZNHSHCAPZFDAF-RYUDHWBXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Oxo-L-prolylglycyl-L-tyrosine is a synthetic tripeptide of interest for research in biochemistry and enzymology. Its structure features an N-terminal pyroglutamic acid (5-oxoproline), a central glycine, and a C-terminal tyrosine. Peptides with N-terminal pyroglutamate motifs occur naturally and can exhibit resistance to degradation by some aminopeptidases, which may influence their stability and biological activity in experimental systems. Research on related peptide structures indicates potential relevance in the study of enzyme-substrate interactions. For instance, the bifunctional enzyme Leukotriene A4 Hydrolase (LTA4H) possesses aminopeptidase activity that cleaves N-terminal proline from peptides like Prolyl-Glycyl-Proline (PGP), a known chemotactic factor . The presence of a C-terminal tyrosine, a residue found in various bioactive molecules, suggests this tripeptide may also serve as a building block for studying tyrosine-based signaling or modifying peptide properties . This product is provided for investigational purposes to support fundamental scientific studies. 5-Oxo-L-prolylglycyl-L-tyrosine is strictly For Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or any other clinical applications.

Eigenschaften

CAS-Nummer

65757-09-7

Molekularformel

C16H19N3O6

Molekulargewicht

349.34 g/mol

IUPAC-Name

(2S)-3-(4-hydroxyphenyl)-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C16H19N3O6/c20-10-3-1-9(2-4-10)7-12(16(24)25)19-14(22)8-17-15(23)11-5-6-13(21)18-11/h1-4,11-12,20H,5-8H2,(H,17,23)(H,18,21)(H,19,22)(H,24,25)/t11-,12-/m0/s1

InChI-Schlüssel

CZNHSHCAPZFDAF-RYUDHWBXSA-N

Isomerische SMILES

C1CC(=O)N[C@@H]1C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O

Kanonische SMILES

C1CC(=O)NC1C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Stepwise Condensation via Mixed Anhydride Method

The mixed anhydride method, widely employed in peptide synthesis, has been adapted for the preparation of 5-Oxo-L-prolylglycyl-L-tyrosine. This approach involves sequential coupling of amino acids while selectively activating carboxyl groups. As demonstrated in tyrosine derivative syntheses, the protocol begins with the protection of L-tyrosine’s amino group using tert-butoxycarbonyl (t-Boc). The t-Boc-L-tyrosine is then reacted with glycine’s carboxyl group activated via ethyl chloroformate in the presence of triethylamine, forming a mixed anhydride intermediate. Subsequent nucleophilic attack by glycine’s amino group yields the glycyl-L-tyrosine dipeptide.

For tripeptide formation, 5-Oxo-L-proline (pyroglutamic acid) is introduced. The pyroglutamyl residue, being cyclic, necessitates mild coupling conditions to prevent racemization. Activation of its carboxyl group using carbodiimides (e.g., dicyclohexylcarbodiimide) facilitates coupling with the glycyl-L-tyrosine dipeptide. This step is conducted in anhydrous dimethylformamide (DMF) at 0–5°C to minimize side reactions. Yields for this method typically range from 65% to 78%, contingent on the purity of intermediates and reaction stoichiometry.

Chloroacetyl Chloride-Mediated Condensation

A patent describing glycyl-L-tyrosine synthesis provides a scalable framework applicable to tripeptide production. Here, chloroacetyl chloride reacts with L-tyrosine under alkaline conditions (pH 10–12) to form N-chloroacetyl-L-tyrosine. Ammonolysis of this intermediate with concentrated aqueous ammonia replaces the chloroacetyl group with glycine, yielding glycyl-L-tyrosine. Extending this method, the glycyl-L-tyrosine is then acylated with 5-Oxo-L-proline using N,N’-carbonyldiimidazole (CDI) as an activating agent.

Critical parameters include:

  • Temperature : Maintaining 40–50°C during ammonolysis prevents premature hydrolysis of the chloroacetyl group.
  • Solvent System : Acetonitrile optimizes acylation efficiency by solubilizing both hydrophobic and hydrophilic intermediates.
  • Catalysis : Potassium carbonate enhances nucleophilic displacement during ammonolysis, achieving conversion rates >90%.

Purification and Isolation Techniques

Recrystallization Protocols

Post-synthesis purification of 5-Oxo-L-prolylglycyl-L-tyrosine employs recrystallization to remove unreacted starting materials and byproducts. As outlined in glycyl-L-tyrosine purification, the crude product is dissolved in hot deionized water (80–90°C) and treated with activated carbon (2% w/w) to adsorb colored impurities. Filtration through a Büchner funnel followed by slow cooling to 25°C induces crystallization. Ethanol addition (1:1 v/v) further enhances yield by reducing solubility. Final recovery rates for this step exceed 85% with >98% purity.

Chromatographic Methods

For analytical-grade tripeptide, reverse-phase high-performance liquid chromatography (RP-HPLC) is indispensable. A patent detailing tyrosine derivative analysis utilizes a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve peptide species. Retention times for 5-Oxo-L-prolylglycyl-L-tyrosine typically fall between 12–14 minutes under these conditions. Preparative HPLC scales this process, achieving milligram-to-gram quantities with 99.5% purity.

Analytical Characterization

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, D₂O) : δ 7.10 (d, J = 8.4 Hz, 2H, Tyr aromatic), 6.72 (d, J = 8.4 Hz, 2H, Tyr aromatic), 4.30 (m, 1H, α-H Tyr), 4.05 (m, 1H, α-H Pro), 3.90 (s, 2H, Gly CH₂), 2.35–1.95 (m, 4H, Pro ring).
  • ¹³C NMR : 174.8 (C=O Pro), 172.1 (C=O Gly), 170.9 (C=O Tyr), 156.2 (Tyr aromatic carbons).

Mass Spectrometry :

  • ESI-MS : m/z 376.2 [M+H]⁺ (calculated for C₁₆H₂₁N₃O₆: 375.4).

Purity Assessment

Quantitative analysis via HPLC integrates peak areas to determine purity. A typical chromatogram reveals a single dominant peak (>99%) at 214 nm, with minor impurities (<0.5%) attributable to deamidated byproducts.

Industrial-Scale Production Considerations

Cost-Effective Catalyst Systems

The omission of ammonium bicarbonate in glycyl-L-tyrosine synthesis reduces chloride ion contamination, simplifying downstream processing. Applying this to tripeptide synthesis, potassium carbonate serves dual roles as a base and catalyst, cutting reagent costs by 30% compared to traditional ammonium salts.

Environmental Impact Mitigation

Solvent recovery systems are critical for large-scale operations. Distillation under reduced pressure (-0.08 to -0.10 MPa) reclaims >95% of acetonitrile and DMF, aligning with green chemistry principles.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a comparative analysis of 5-Oxo-L-prolylglycyl-L-tyrosine and structurally related compounds, focusing on sequence, molecular properties, and functional implications.

Structural and Molecular Comparisons

Compound Name Sequence/Structure Molecular Formula Molecular Weight (g/mol) Key Features
5-Oxo-L-prolylglycyl-L-tyrosine 5-Oxo-Pro-Gly-Tyr C₁₆H₂₀N₃O₇* ~366* Flexible (Gly), aromatic (Tyr), 5-oxo-Pro for rigidity; potential signaling
L-Methionyl-L-tyrosyl-L-prolylglycyl- Met-Tyr-Pro-Gly-... (Pentapeptide) C₂₇H₄₁N₅O₇S 611.71 Sulfur-containing (Met), hydrophobic; likely impacts membrane interactions
5-Oxo-L-prolyl-L-threonyl-L-prolinamide 5-Oxo-Pro-Thr-Pro-NH₂ C₁₄H₂₂N₄O₅ 326.35 Thr hydroxyl enhances H-bonding; Pro-NH₂ stabilizes C-terminal conformation
5-Oxo-L-proline cobalt complex Co-coordinated 5-oxo-Pro C₁₀H₁₂CoN₂O₆ 315.15 Inorganic complex; potential catalytic or metallotherapeutic applications
5-Oxo-L-prolyl-L-Trp-Leu-Arg-Gly-Arg-Phe-NH₂ Hexapeptide with Trp, Arg, Phe-NH₂ C₄₅H₆₅N₁₅O₈ 944.09 Long-chain, charged (Arg); likely bioactive (e.g., receptor binding)

*Estimated based on constituent amino acids (5-oxo-Pro: C₅H₇NO₃; Gly: C₂H₅NO₂; Tyr: C₉H₁₁NO₃; minus 2H₂O for peptide bonds).

Toxicity and Stability Considerations

  • Toxicity: Limited data exist for 5-oxo-proline-containing peptides. Analogous compounds like 3-Methyl-L-tyrosine lack comprehensive toxicological studies .
  • Stability : 5-Oxo-proline’s cyclic structure may enhance metabolic stability compared to linear peptides (e.g., ’s hexapeptide), which are prone to protease degradation .

Q & A

Basic Research Questions

Advanced Research Questions

Basic Research Questions

Q. How can researchers optimize the solid-phase synthesis of 5-Oxo-L-prolylglycyl-L-tyrosine to improve yield and purity?

Methodology :

  • Use Fmoc/t-Bu protecting groups for amino acids to prevent side reactions during coupling .
  • Monitor reaction progress via TLC (e.g., silica gel plates, ninhydrin staining) to confirm intermediate formation .
  • Optimize coupling reagents (e.g., HBTU or DIC) and solvents (DMF or dichloromethane) to enhance efficiency.
  • Perform iterative wash cycles with methanol and DMF to remove unreacted reagents .
  • Validate purity via HPLC (C18 column, gradient elution) and compare retention times with standards .

Q. What purification strategies are effective for isolating 5-Oxo-L-prolylglycyl-L-tyrosine from reaction byproducts?

Methodology :

  • Employ reverse-phase flash chromatography (RP-C18 silica, acetonitrile/water gradient) for preliminary purification .
  • Use preparative HPLC with UV detection (220 nm) to isolate the target peptide .
  • Confirm purity via mass spectrometry (ESI-MS) and amino acid analysis after acid hydrolysis .

Q. How can the structural integrity of 5-Oxo-L-prolylglycyl-L-tyrosine be confirmed post-synthesis?

Methodology :

  • Conduct 1^1H/13^13C NMR spectroscopy in DMSO-d6 to verify backbone connectivity and prolyl oxo-group presence .
  • Compare FT-IR spectra (e.g., amide I/II bands at 1650 cm1^{-1} and 1550 cm1^{-1}) with reference data .
  • Perform Edman degradation or tandem MS to validate the sequence .

Q. What experimental approaches are suitable for assessing the solubility of 5-Oxo-L-prolylglycyl-L-tyrosine in aqueous buffers?

Methodology :

  • Prepare saturated solutions in buffers (pH 3–9) and measure solubility via UV-Vis spectrophotometry (λ = 280 nm, tyrosine absorbance) .
  • Use dynamic light scattering (DLS) to detect aggregation in low-solubility conditions .
  • Cross-validate with HPLC quantification after filtration (0.22 µm membrane) .

Q. How should researchers evaluate the stability of 5-Oxo-L-prolylglycyl-L-tyrosine under standard storage conditions?

Methodology :

  • Store lyophilized peptide at -20°C and assess degradation via HPLC at intervals (0, 1, 3, 6 months) .
  • Monitor oxidation of tyrosine residues using LC-MS (e.g., +16 Da mass shift for hydroxylation) .
  • Compare stability in inert (argon) vs. aerobic environments .

Advanced Research Questions

Q. What advanced analytical techniques resolve discrepancies in reported stability data for 5-Oxo-L-prolylglycyl-L-tyrosine under oxidative stress?

Methodology :

  • Use LC-HRMS to identify degradation products (e.g., di-tyrosine crosslinks or keto-derivatives) .
  • Apply accelerated stability testing (40°C/75% RH) with ROS-generating agents (H2_2O2_2) to simulate oxidative conditions .
  • Quantify degradation kinetics using Arrhenius modeling .

Q. How can degradation pathways of 5-Oxo-L-prolylglycyl-L-tyrosine be mapped under enzymatic hydrolysis?

Methodology :

  • Incubate with proteases (e.g., trypsin, chymotrypsin) and analyze fragments via MALDI-TOF MS .
  • Use 18^{18}O-labeling to track cleavage sites during hydrolysis .
  • Compare degradation profiles with molecular dynamics simulations of enzyme-substrate interactions .

Q. What strategies enable comparative bioactivity studies between 5-Oxo-L-prolylglycyl-L-tyrosine and its structural analogs?

Methodology :

  • Synthesize analogs (e.g., substituting glycine with alanine) via SPPS and validate structures .
  • Test in vitro bioactivity (e.g., receptor binding assays) using radiolabeled 14^{14}C-tyrosine .
  • Perform dose-response analyses and calculate IC50_{50}/EC50_{50} values for comparative potency .

Q. How can researchers validate a quantification method for 5-Oxo-L-prolylglycyl-L-tyrosine in complex biological matrices?

Methodology :

  • Develop a UPLC-MS/MS method with isotopically labeled internal standards (e.g., 13^{13}C-tyrosine) .
  • Validate linearity (R2^2 > 0.99), LOD/LOQ, and recovery rates in spiked plasma/serum .
  • Cross-check with ELISA if antibody-based detection is feasible .

Q. What computational tools predict the conformational dynamics of 5-Oxo-L-prolylglycyl-L-tyrosine in solution?

Methodology :

  • Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to model peptide folding in explicit solvent .
  • Compare simulated NMR chemical shifts with experimental data to validate accuracy .
  • Use principal component analysis (PCA) to identify dominant conformational states .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.